molecular formula C15H16ClN3 B11736661 [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride

Cat. No.: B11736661
M. Wt: 273.76 g/mol
InChI Key: IQGYGVSSQKXEMB-UHFFFAOYSA-N
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Description

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride typically involves the reaction of o-phenylenediamine with benzyl chloride under basic conditions to form the benzimidazole ring. This intermediate is then reacted with benzylamine to introduce the methanamine group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets in cells. The compound binds to DNA and interferes with its replication and transcription processes, leading to cell cycle arrest and apoptosis. It also inhibits key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with structural similarities to benzimidazole.

Uniqueness: What sets [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride apart from other benzimidazole derivatives is its unique methanamine group, which enhances its binding affinity to DNA and enzymes, thereby increasing its biological activity .

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

[3-(benzimidazol-1-ylmethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C15H15N3.ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;/h1-8,11H,9-10,16H2;1H

InChI Key

IQGYGVSSQKXEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl

Origin of Product

United States

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